Diethyl [Chloro(cyano)methyl]phosphonate
Description
Diethyl [chloro(cyano)methyl]phosphonate is a structurally unique organophosphorus compound characterized by the presence of both chloro (-Cl) and cyano (-CN) functional groups attached to a central methylphosphonate backbone. The dual electron-withdrawing groups (Cl and CN) confer distinct reactivity, making it valuable in pharmaceutical and agrochemical applications, particularly as intermediates for α-aminophosphonates with antibacterial properties .
Properties
Molecular Formula |
C6H11ClNO3P |
|---|---|
Molecular Weight |
211.58 g/mol |
IUPAC Name |
2-chloro-2-diethoxyphosphorylacetonitrile |
InChI |
InChI=1S/C6H11ClNO3P/c1-3-10-12(9,11-4-2)6(7)5-8/h6H,3-4H2,1-2H3 |
InChI Key |
ITSAYZZUJTUZJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C#N)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [Chloro(cyano)methyl]phosphonate involves multiple steps:
Preparation of Chloroacetonitrile: Chloroacetic acid is added to ethanol with concentrated sulfuric acid as a catalyst. The mixture is heated under reflux for 8 hours, then filtered and washed with water to obtain ethyl chloroacetate.
Formation of this compound: Chloroacetonitrile is reacted with triethyl phosphite in the presence of a catalyst such as tetrabutylammonium iodide. The reaction is carried out at 80°C, with the triethyl phosphite added dropwise over 8 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using high-purity distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl [Chloro(cyano)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with epoxides and nitrones to form cyano-substituted cyclopropanes and aziridines.
Cross-Coupling Reactions: It can react with aryl iodides in the presence of copper(I) iodide to form alpha-arylated alkanenitriles.
Common Reagents and Conditions
Epoxides and Nitrones: Used in the formation of cyano-substituted cyclopropanes and aziridines.
Aryl Iodides and Copper(I) Iodide: Used in cross-coupling reactions to form alpha-arylated alkanenitriles.
Major Products
Cyano-Substituted Cyclopropanes and Aziridines: Formed from reactions with epoxides and nitrones.
Alpha-Arylated Alkanenitriles: Formed from cross-coupling reactions with aryl iodides.
Scientific Research Applications
Diethyl [Chloro(cyano)methyl]phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl [Chloro(cyano)methyl]phosphonate involves its role as a reagent in chemical reactions. It acts as a nucleophile in substitution and cross-coupling reactions, facilitating the formation of new chemical bonds. The compound’s cyano group is particularly reactive, allowing it to participate in a variety of chemical transformations .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The chloro(cyano)methyl group in the target compound enhances electrophilicity compared to analogs with single substituents (e.g., -Cl or -CN alone), enabling selective reactivity in nucleophilic substitutions or cycloadditions .
- Diethyl (trichloromethyl)phosphonate exhibits higher lipophilicity due to the -CCl₃ group, favoring applications in hydrophobic matrices .
Reactivity Trends :
- The target compound’s synthesis often requires protective groups (e.g., methoxymethoxy in quinoline derivatives) to prevent side reactions at the cyano or chloro sites .
- Diethyl (trichloromethyl)phosphonate is synthesized via direct phosphorylation of trichloroacetyl chloride, emphasizing the role of steric hindrance in reaction design .
Critical Insights :
- The antibacterial efficacy of the chloro(cyano)methyl derivative correlates with its ability to disrupt bacterial membrane biosynthesis, mimicking natural α-amino acids .
- Diethyl (2-cyanoethyl)phosphonate’s lower LogP (0.8 vs. 1.2) enhances aqueous solubility, critical for bioavailability in anti-inflammatory formulations .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing Diethyl [Chloro(cyano)methyl]phosphonate?
- Methodological Answer : Utilize 1D and 2D NMR for structural elucidation, focusing on P and C NMR to confirm phosphorus bonding and cyano group integration. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in crystal structure studies of analogous phosphonates . For purity assessment, gas chromatography-mass spectrometry (GC-MS) coupled with NIST reference data ensures accurate identification .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Treat the compound as a potential neurotoxin due to structural similarities to organophosphate nerve agents. Use fume hoods , nitrile gloves, and chemical-resistant lab coats. Decontaminate glassware with 10% sodium hydroxide, and dispose of waste via approved hazardous waste protocols. Pre-experiment hazard analyses should reference guidelines from Prudent Practices in the Laboratory and regulatory safety assessments .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : Common methods include:
- Click chemistry : React azido precursors with alkynes under copper catalysis, as shown in regioselective triazole-phosphonate syntheses .
- Stepwise substitution : Replace chlorine with cyano groups using NaCN/KCN in anhydrous DMF, monitoring progress via P NMR .
- Phosphonate esterification : Start with phosphonic acid derivatives and ethanol under Dean-Stark conditions .
Advanced Research Questions
Q. How can substitution reactions of this phosphonate be optimized for diverse functionalization?
- Methodological Answer : Design nucleophilic substitution experiments using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. For example, replace the chlorine atom with amines or thiols, tracking kinetics via HPLC or TLC . Adjust reaction temperatures (60–100°C) and stoichiometry (1:1.2 phosphonate:nucleophile) to minimize side products .
Q. What methodologies assess the environmental mobility and degradation of this compound?
- Methodological Answer : Calculate the soil adsorption coefficient (Koc) using log (e.g., -0.72 for similar phosphonates) and regression models. Experimentally validate via soil column studies under varying pH (4–9) to account for protonation effects (pKa ~5.6). Monitor degradation products (e.g., phosphonic acids) using LC-MS/MS .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer : Cross-validate results by:
- Ensuring compound purity (>95%) via HPLC and elemental analysis .
- Replicating assays (e.g., antimicrobial or enzyme inhibition) under standardized conditions (pH, temperature, solvent controls) .
- Performing dose-response curves and statistical analysis (e.g., ANOVA) to identify outliers .
Q. What computational approaches predict the reactivity and electronic properties of this phosphonate?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack at phosphorus). Use QSAR/QSPR models to correlate substituent effects (e.g., chloro vs. cyano groups) with bioactivity or stability. Validate predictions with experimental P NMR chemical shifts .
Q. How do crystal packing and hydrogen-bonding networks influence the compound’s stability?
- Methodological Answer : Perform single-crystal X-ray diffraction at low temperatures (100 K) to resolve intermolecular interactions. Analyze hydrogen-bonding motifs (e.g., P=O···H-N) using software like Mercury. Compare with structurally similar phosphonates to identify trends in thermal stability .
Notes
- Structural Characterization : Prioritize combined NMR and X-ray methods to resolve steric effects from the chloro-cyano substituents.
- Safety : Rigorous decontamination protocols are critical due to potential neurotoxicity .
- Data Validation : Cross-reference experimental results with computational models to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
